4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

CAS No.: 1626407-70-2

Cat. No.: VC3409594

Molecular Formula: C20H25BO4

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1626407-70-2 |

|---|---|

| Molecular Formula | C20H25BO4 |

| Molecular Weight | 340.2 g/mol |

| IUPAC Name | 2-(2-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |

| Standard InChI Key | DLRWSMLISBAQML-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC |

Introduction

Chemical Properties and Structure

Basic Information and Identification

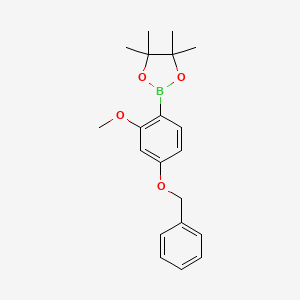

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a specialized boronic acid derivative with precise structural characteristics. It features a phenyl ring substituted with a benzyloxy group at position 4 and a methoxy group at position 2, along with a boronic acid functionality protected as a pinacol ester. The compound is primarily used in organic synthesis and pharmaceutical research owing to its ability to participate in various coupling reactions.

Table 1: Chemical Identification Properties

| Property | Value |

|---|---|

| CAS Number | 1626407-70-2 |

| Molecular Formula | C20H25BO4 |

| Molecular Weight | 340.221 g/mol |

| MDL Number | MFCD24039500 |

| IUPAC Name | 4-(Benzyloxy)-2-methoxy-phenylboronic acid pinacol ester |

| Storage Temperature | Refrigerated conditions |

The compound belongs to the broader chemical family of boronic acid derivatives, specifically classified as a pinacol boronate ester. This classification is significant as it determines the compound's reactivity profile and stability characteristics .

Structural Characteristics

The molecular structure of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester consists of several key components that contribute to its chemical behavior:

-

A phenyl ring core that serves as the backbone of the molecule

-

A benzyloxy group (-OCH2Ph) attached at the para (4) position of the phenyl ring

-

A methoxy group (-OCH3) at the ortho (2) position

-

A boronic acid functional group at position 1, which is protected as a pinacol ester

The arrangement of these functional groups creates a unique molecular architecture that influences the compound's reactivity, solubility, and application potential in various synthetic protocols .

Synthesis Methods

Catalytic Borylation

Another significant synthetic method involves direct catalytic borylation of the appropriately substituted arene. This approach employs transition metal catalysts (typically iridium or rhodium complexes) to facilitate C-H activation and subsequent installation of the boronic ester functionality. This method is particularly valuable as it can bypass the need for pre-functionalized (halogenated) precursors .

The catalytic borylation approach has been documented for similar compounds in the literature, suggesting its viability for producing 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester. The search results indicate that this method has been employed successfully for related structures, with the reaction proceeding under relatively mild conditions and providing good to excellent yields .

Protection Strategies

When synthesizing 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, careful consideration of protection strategies is essential. The benzyloxy group itself serves as a protecting group for a phenolic hydroxyl function, which may be liberated at a later stage if required for subsequent transformations. The pinacol protection of the boronic acid moiety enhances stability and facilitates purification while maintaining reactivity for cross-coupling applications .

Applications in Organic Synthesis

Cross-Coupling Reactions

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester finds its primary application in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aryl group of the boronic ester and various organic halides or pseudohalides. The strategic placement of the benzyloxy and methoxy groups on the phenyl ring creates a unique electronic environment that can influence both the rate and selectivity of coupling reactions.

The compound's utility in Suzuki-Miyaura coupling stems from several advantages compared to alternative coupling partners:

-

Enhanced stability compared to free boronic acids

-

Good reactivity under standard coupling conditions

-

Tolerance of various functional groups in the coupling partner

-

Ability to generate structurally complex products in a single step

These characteristics make 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester a valuable building block for the construction of elaborated molecular architectures in both academic and industrial settings .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies frequently employ compounds like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester to introduce specific structural elements into lead compounds. The search results indicate that similar boronic acid derivatives have been used in SAR investigations, particularly in studies exploring the effects of various substituents on biological activity .

Table 2: Application Areas for 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

| Application Area | Specific Utility | Advantage |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of C-C bonds | High functional group tolerance |

| Medicinal Chemistry | Building block for bioactive compounds | Strategic functionalization points |

| Material Science | Precursor for advanced materials | Controlled reactivity profile |

| SAR Studies | Structural modification of lead compounds | Precise positional substitution |

| Agrochemical Development | Synthesis of crop protection agents | Metabolic stability considerations |

Research Findings and Future Perspectives

Current Research Applications

Research involving 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester spans various fields within synthetic organic chemistry. The compound's functionality and reactivity profile make it particularly valuable in developing new methodologies for carbon-carbon bond formation and in exploring novel reaction pathways.

Recent research has highlighted the importance of boronic acid derivatives like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester in cross-coupling reactions that proceed under mild conditions and exhibit high functional group tolerance. These characteristics align with current trends in synthetic chemistry that emphasize green chemistry principles, including atom economy, energy efficiency, and reduced waste generation .

| Compound | CAS Number | Position of Substituents | Notable Characteristics |

|---|---|---|---|

| 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | 1626407-70-2 | 4-BnO, 2-MeO | Subject of current review |

| 2-Benzyloxy-4-methoxyphenylboronic acid pinacol ester | Not specified in results | 2-BnO, 4-MeO | Different electronic properties |

| 4-Benzyloxy-3-methoxyphenylboronic acid pinacol ester | 1000796-87-1 | 4-BnO, 3-MeO | Alternative substitution pattern |

| Phenylboronic acid pinacol ester | 24388-23-6 | No substituents | Simpler reference compound |

Future Research Directions

The continued exploration of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester and related compounds is likely to focus on several key areas:

-

Development of more efficient and sustainable synthetic routes to access the compound

-

Expansion of its application scope in cross-coupling reactions with challenging substrates

-

Investigation of its utility in flow chemistry and continuous processing

-

Exploration of its potential in the synthesis of natural products and their analogs

-

Application in the development of novel pharmaceutical candidates targeting specific disease pathways

As research in boronic acid chemistry continues to advance, compounds like 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester will likely play increasingly important roles in both fundamental research and applied synthetic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume